(2E)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are compounds containing a double bond conjugated to an amide group. This particular compound features a cyano group, a methoxyphenyl group, and a nitrophenyl group, making it a molecule of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of Functional Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the methoxyphenyl and nitrophenyl groups can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the aromatic rings can participate in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position.
Uniqueness
The unique combination of functional groups in (2E)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide gives it distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-24-16-7-5-12(6-8-16)9-13(11-18)17(21)19-14-3-2-4-15(10-14)20(22)23/h2-10H,1H3,(H,19,21)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTSPHXSWQDRHM-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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